![molecular formula C24H28N2O3 B3202470 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide CAS No. 1021209-72-2](/img/structure/B3202470.png)
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
Overview
Description
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide inhibits BTK by binding to the kinase domain of the enzyme, preventing its activation and downstream signaling. BTK is a key enzyme in B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of B-cells. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to induce apoptosis in B-cells and inhibit tumor growth in mouse models of CLL and NHL. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. In addition, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a favorable safety profile in preclinical toxicology studies.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have a favorable safety profile in preclinical toxicology studies. However, one limitation of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its potential for resistance development, which has been observed in preclinical models. Another limitation is the lack of clinical data on the safety and efficacy of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide in humans.
Future Directions
For 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination therapy studies with other anti-cancer agents. In addition, further research is needed to understand the mechanisms of resistance to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and develop strategies to overcome it. Finally, the development of biomarkers to predict response to 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide could improve patient selection and treatment outcomes.
Scientific Research Applications
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In these studies, 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to inhibit BTK signaling and induce apoptosis in B-cells, leading to tumor regression. 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. These findings have led to the development of 2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide as a potential therapeutic agent for B-cell malignancies.
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-24(2,3)18-7-10-20(11-8-18)29-15-22(27)25-19-9-6-16-12-13-26(21(16)14-19)23(28)17-4-5-17/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHNBVOTPDFEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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